4-Allyl-N,N-dimethylbenzamide
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Overview
Description
4-Allyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the benzene ring is substituted with an allyl group and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-N,N-dimethylbenzamide typically involves the reaction of 4-allylbenzoic acid with N,N-dimethylamine. The process can be carried out using various coupling reagents such as N,N-dimethylsulfamoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide . Another method involves the use of thionyl chloride to convert the carboxylic acid to its corresponding acid chloride, which then reacts with N,N-dimethylamine .
Industrial Production Methods: In industrial settings, the production of N,N-dimethylamides, including this compound, often involves the continuous reaction of methyl acetate with dimethylamine in the presence of a basic catalyst . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-Allyl-N,N-dimethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Allyl-N,N-dimethylbenzamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.
4-Allylbenzamide: Lacks the dimethyl groups on the amide nitrogen, affecting its solubility and reactivity.
Uniqueness: 4-Allyl-N,N-dimethylbenzamide is unique due to the presence of both the allyl and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-4-5-10-6-8-11(9-7-10)12(14)13(2)3/h4,6-9H,1,5H2,2-3H3 |
InChI Key |
NPWHIKFKHDNGBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
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